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Compound of Interest |

Compound Name: 4-iodo-6-methylpyridin-2(1H)-one
Cat. No.: B13016593
Get Quote

The pyridin-2(1H)-one moiety is a "privileged scaffold" found in numerous biologically active
compounds, exhibiting properties ranging from anti-HIV and anticancer to phytotoxic activities.
[1][2] Its ability to engage in hydrogen bonding via the amide functionality makes it an effective
pharmacophore for interacting with biological targets. The introduction of a methyl group at the
6-position and an iodine atom at the 4-position creates a highly valuable and versatile
intermediate. The C-1 bond is particularly significant as it is amenable to a wide array of carbon-
carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed
cross-coupling, thus enabling the rapid diversification of the core structure for structure-activity
relationship (SAR) studies in drug discovery.

Synthesis and Mechanism

The most direct and common route to 4-iodo-6-methylpyridin-2(1H)-one is through the
electrophilic iodination of its precursor, 4-hydroxy-6-methylpyridin-2(1H)-one. The "hydroxy"
precursor exists in tautomeric equilibrium with its diketo form, but the enolic pyridinone form is
the reactive species in this context.

Causality of Reagent Selection: The choice of an iodinating agent is critical. While molecular
iodine (I2) can be used, it often requires a base and can lead to side reactions. N-
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lodosuccinimide (NIS) is frequently the reagent of choice. NIS is an electrophilic source of
iodine ("I™") that is mild, easy to handle, and highly effective for the iodination of electron-rich
aromatic and heteroaromatic rings. The succinimide byproduct is generally easy to remove
during workup. The reaction proceeds via an electrophilic aromatic substitution mechanism,
where the electron-rich pyridinone ring attacks the electrophilic iodine.

Reaction Workflow Diagram
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Synthesis Workflow
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Caption: High-level workflow for the synthesis of 4-iodo-6-methylpyridin-2(1H)-one.

Detailed Experimental Protocol: Synthesis
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» Materials: 4-hydroxy-6-methylpyridin-2(1H)-one, N-lodosuccinimide (NIS), Acetonitrile
(MeCN), Saturated aqueous sodium thiosulfate (NazS20s3), Deionized water, Brine,
Anhydrous magnesium sulfate (MgSQOa), Ethyl acetate, Hexanes.

e Procedure:

[e]

To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-
lodosuccinimide (1.1 eq) portion-wise at room temperature.

o Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or LC-MS until the starting material is
consumed.

o Upon completion, concentrate the reaction mixture under reduced pressure to remove the
solvent.

o Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous
NazS20s3 (to quench any remaining NIS/I2), deionized water, and brine.

o Dry the organic layer over anhydrous MgSOQa, filter, and concentrate in vacuo.

o Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes) to yield the pure product.

Self-Validating System: The success of the synthesis is validated at each stage. TLC
monitoring confirms the conversion of starting material to a new, typically less polar, product
spot. The Na=S203 wash is confirmed by the disappearance of the characteristic iodine color.
Final purity is confirmed by the characterization techniques outlined below, particularly NMR
and Mass Spectrometry, which will show the absence of starting material and byproducts.

Physicochemical and Spectroscopic
Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized
compound. The data presented here are based on typical values for this class of compound.
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Table 1: Physicochemical Properties

Property Value

Molecular Formula CeHsINO

Molecular Weight 235.02 g/mol [3]

Appearance Off-white to yellow or brown solid

Typically in the range of 40-44 °C (literature

Melting Point o
value for a similar compound)
Soluble in polar organic solvents like DMSO,
N DMF, methanol; moderately soluble in ethyl
Solubility

acetate and dichloromethane; sparingly soluble

in water.

Spectroscopic Data

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The
pyridinone ring protons have distinct chemical shifts due to the electronic effects of the
substituents.

e 1H NMR (Proton NMR):

o N-H Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the
amide proton.

o Ring Protons (H-3, H-5): Two singlets (or narrow doublets with a small long-range
coupling) are expected in the aromatic region (6.0-8.0 ppm). The exact positions depend
on the solvent. The absence of a proton at the 4-position and the presence of the methyl
group at C-6 simplifies the spectrum compared to the unsubstituted parent.

o Methyl Protons (-CHs): A sharp singlet around 2.1-2.4 ppm.
e 13C NMR (Carbon NMR):

o Carbonyl Carbon (C-2): The least shielded carbon, typically found at >160 ppm.
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o lodinated Carbon (C-4): The C-I bond introduces a strong shielding effect, causing the C-4
signal to appear significantly upfield, often in the 90-100 ppm range. This is a key
diagnostic peak.

o Ring Carbons (C-3, C-5, C-6): These will appear in the aromatic region (100-150 ppm).
o Methyl Carbon (-CHs): A signal in the aliphatic region, typically around 18-22 ppm.
Mass spectrometry confirms the molecular weight and elemental composition.
o Method: Electrospray lonization (ESI) is a common method for this type of molecule.
o Expected lons:

o Positive Mode [M+H]*: Expected at m/z 236.9567 (calculated for CeH7INO*). High-
resolution mass spectrometry (HRMS) can confirm this value to within a few parts per
million (ppm), validating the elemental formula.

o Negative Mode [M-H]~: Expected at m/z 234.9422 (calculated for CeHsINO™).

» Fragmentation: While detailed fragmentation depends on the instrument conditions, a
common loss would be the iodine atom or elements of the ring structure.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands
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] Wavenumber .
Functional Group ( 1 Appearance Significance
cm-
Confirms the
N-H Stretch 3200-3400 Broad presence of the amide
N-H group.
C-H Stretch Indicates C-H bonds
) 3000-3100 Sharp, weak o )
(Aromatic) on the pyridinone ring.
) ] From the methyl
C-H Stretch (Aliphatic)  2850-2960 Sharp
group.
Diagnostic for the
C=0 Stretch (Amide )  1640-1680 Strong, sharp pyridinone carbonyl
group.[4]
) ) Aromatic ring
C=C Stretch (Ring) 1550-1620 Medium to strong o
vibrations.
Often difficult to
assign definitively in
_ the fingerprint region
C-| Stretch 500-600 Weak to medium

but confirms the
presence of the

carbon-iodine bond.

Reactivity and Synthetic Applications

The primary synthetic utility of 4-iodo-6-methylpyridin-2(1H)-one lies in the reactivity of its
carbon-iodine bond. This site serves as a handle for introducing molecular complexity via
transition-metal-catalyzed cross-coupling reactions.

Expertise Insight: The C-I bond is the most reactive of the carbon-halogen bonds (C-1 > C-Br >
C-Cl) in oxidative addition to a low-valent metal catalyst (like Pd(0)), which is the first and often
rate-determining step in many cross-coupling cycles. This high reactivity allows for milder
reaction conditions compared to the corresponding bromo- or chloro-pyridines, which is
advantageous when dealing with sensitive functional groups elsewhere in the molecule.
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Application in Suzuki-Miyaura Cross-Coupling

Suzuki Coupling Application
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4-iodo-6-methyl-
pyridin-2(1H)-one

+ Base (e.g., Na2COs)

Pd Catalyst
(e.g., Pd(PPhs)a4)

Solvent/Heat
(e.g., Toluene/Hz20, 90°C)

)

Click to download full resolution via product page

Caption: Use of the title compound as a substrate in Suzuki-Miyaura cross-coupling.

This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and

heteroaryl-aryl structures. The ability to install a diverse range of "R" groups from a common

iodinated intermediate is a powerful strategy for library synthesis and lead optimization.

Safety and Handling

Proper handling is crucial due to the potential hazards associated with this class of

compounds.

e Hazard Identification:
o Toxicity: May be toxic if swallowed and fatal in contact with
o lrritation: Causes skin irritation and serious eye irritation.

o Respiratory: May cause respiratory irritation.

skin.
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» Personal Protective Equipment (PPE):

o

Gloves: Wear chemically resistant gloves (e.g., nitrile).

[¢]

Eye Protection: Use safety glasses with side-shields or goggles.[5]

o

Lab Coat: A standard lab coat is required.

[e]

Respiratory: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling
dust.[5][6]

e Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
o Keep away from strong oxidizing agents, reducing agents, and strong acids.[7]
e Disposal:

o Dispose of contents and container to an approved waste disposal plant in accordance with
local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20087342/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8999335/
https://www.benchchem.com/product/b13016593?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/14/12/4973
https://www.mdpi.com/1420-3049/14/12/4973
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.achemblock.com/q68536-4-iodo-5-methylpyridin-2-1h-one.html
https://www.achemblock.com/q68536-4-iodo-5-methylpyridin-2-1h-one.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3790402/
https://www.echemi.com/sds/4-iodo-pyridine-pd2102091002.html
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=MO00831EA&productDescription=4-IODO-2-METHYL-1H-IMIDA+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13016593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b13016593?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13016593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

